![molecular formula C13H13NO2 B14278572 5-Acetyl-2-[(but-3-en-1-yl)oxy]benzonitrile CAS No. 123411-75-6](/img/structure/B14278572.png)
5-Acetyl-2-[(but-3-en-1-yl)oxy]benzonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Acetyl-2-[(but-3-en-1-yl)oxy]benzonitrile is an organic compound characterized by its unique structure, which includes an acetyl group, a but-3-en-1-yl ether linkage, and a benzonitrile moiety. This compound is of interest in various fields of chemistry due to its potential reactivity and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Acetyl-2-[(but-3-en-1-yl)oxy]benzonitrile typically involves multiple steps. One common method includes the following steps:
Formation of the benzonitrile core: This can be achieved through the reaction of a suitable benzene derivative with a nitrile group.
Introduction of the acetyl group: This step often involves Friedel-Crafts acylation, where an acetyl chloride reacts with the benzene ring in the presence of a Lewis acid catalyst.
Etherification: The final step involves the reaction of the acetylated benzonitrile with but-3-en-1-ol under basic conditions to form the ether linkage.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Analyse Chemischer Reaktionen
Types of Reactions
5-Acetyl-2-[(but-3-en-1-yl)oxy]benzonitrile can undergo various chemical reactions, including:
Oxidation: The acetyl group can be oxidized to form carboxylic acids.
Reduction: The nitrile group can be reduced to form amines.
Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens (Cl₂, Br₂) and nitrating agents (HNO₃).
Major Products
Oxidation: Carboxylic acids.
Reduction: Amines.
Substitution: Halogenated or nitrated derivatives of the original compound.
Wissenschaftliche Forschungsanwendungen
5-Acetyl-2-[(but-3-en-1-yl)oxy]benzonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.
Industry: Used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 5-Acetyl-2-[(but-3-en-1-yl)oxy]benzonitrile depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The acetyl group can act as an electrophile, while the nitrile group can participate in nucleophilic addition reactions. The ether linkage provides flexibility and can influence the compound’s overall reactivity and binding properties.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-Acetyl-2-methoxybenzonitrile: Similar structure but with a methoxy group instead of the but-3-en-1-yl ether.
2-Acetylbenzonitrile: Lacks the ether linkage, making it less flexible.
5-Acetyl-2-ethoxybenzonitrile: Contains an ethoxy group, which is shorter than the but-3-en-1-yl ether.
Uniqueness
5-Acetyl-2-[(but-3-en-1-yl)oxy]benzonitrile is unique due to its combination of functional groups, which provide a balance of reactivity and stability. The but-3-en-1-yl ether linkage offers additional flexibility compared to shorter alkyl ethers, potentially enhancing its interactions in biological and chemical systems.
Eigenschaften
CAS-Nummer |
123411-75-6 |
|---|---|
Molekularformel |
C13H13NO2 |
Molekulargewicht |
215.25 g/mol |
IUPAC-Name |
5-acetyl-2-but-3-enoxybenzonitrile |
InChI |
InChI=1S/C13H13NO2/c1-3-4-7-16-13-6-5-11(10(2)15)8-12(13)9-14/h3,5-6,8H,1,4,7H2,2H3 |
InChI-Schlüssel |
JFCHXFFFCFMEBS-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)C1=CC(=C(C=C1)OCCC=C)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



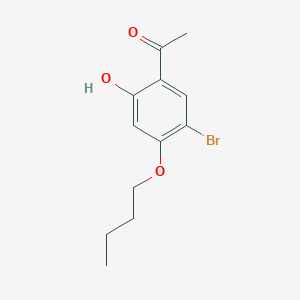
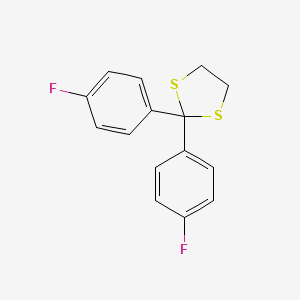
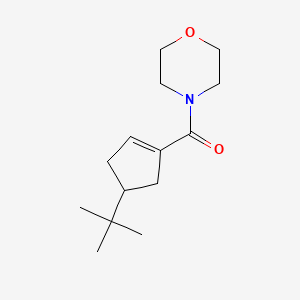
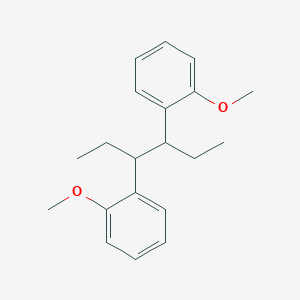
![Bis(acetyloxy)[bis(benzoyloxy)]plumbane](/img/structure/B14278505.png)
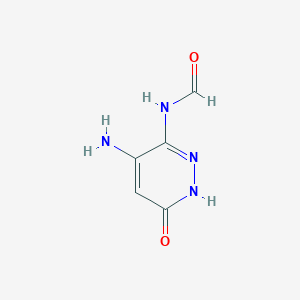
![Bicyclo[3.2.0]hepta-1(5),2-diene](/img/structure/B14278516.png)
![Tributyl[4-(methoxymethoxy)but-3-EN-2-YL]stannane](/img/structure/B14278517.png)
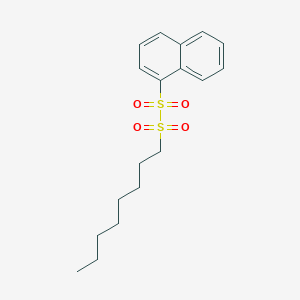

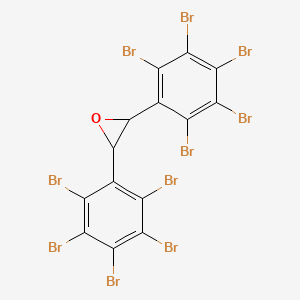
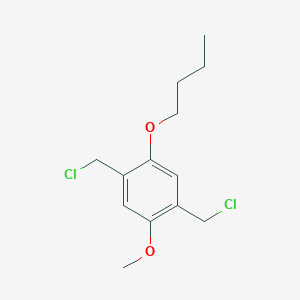
-lambda~5~-phosphane](/img/structure/B14278566.png)
